5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core with a methoxy group at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminothiophenol and 4-methylpiperazine.
Reaction Steps:
The amino group of 2-aminothiophenol is diazotized using sodium nitrite and hydrochloric acid.
The resulting diazonium salt is then coupled with 4-methylpiperazine in the presence of a base such as sodium carbonate.
The product is then subjected to methylation using methyl iodide to introduce the methoxy group at the 5-position.
Purification: The final product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large reactors to ensure consistency and quality.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis for higher efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and piperazine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives at the methoxy and piperazine positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
5-Methyl-2-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)(phenyl)methanone
Uniqueness: 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-9-10(17-2)3-4-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPCMHGGGSQQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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